molecular formula C20H18F2N2O3S2 B2775219 N-(3,5-difluorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide CAS No. 1251568-52-1

N-(3,5-difluorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide

Cat. No.: B2775219
CAS No.: 1251568-52-1
M. Wt: 436.49
InChI Key: UYZIFCPPDCSASX-UHFFFAOYSA-N
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Description

N-(3,5-Difluorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide is a synthetic small molecule belonging to the class of thiophene carboxamides, a scaffold recognized for its diverse pharmacological potential and significant utility in medicinal chemistry research. Thiophene carboxamides are frequently explored as core structures in the development of novel therapeutic agents due to their favorable binding properties and ability to be extensively functionalized. This compound features a thiophene ring centrally linked to a carboxamide group and a phenylsulfonamide moiety, presenting a complex structure designed for targeted biological activity. The incorporation of a 3,5-difluorobenzyl group is a strategic modification often employed in drug discovery to enhance a molecule's binding affinity, metabolic stability, and membrane permeability. Thiophene-based analogs have demonstrated potent activity in various research models, including serving as sphingomyelin synthase 2 (SMS2) inhibitors for investigating dry eye disease pathways and exhibiting antiproliferative effects in cancer cell line studies . Furthermore, the structural motif of a sulfonamide attached to an aromatic system is a common feature in molecules designed as selective enzyme inhibitors, such as Raf kinase inhibitors for cancer research . Researchers can utilize this chemical as a key intermediate or a lead compound in projects aimed at developing new agents for oncology, immunology, and inflammation. Its structure makes it a valuable candidate for structure-activity relationship (SAR) studies, mechanism of action (MoA) investigations, and in vitro screening assays. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[benzenesulfonyl(ethyl)amino]-N-[(3,5-difluorophenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O3S2/c1-2-24(29(26,27)17-6-4-3-5-7-17)18-8-9-28-19(18)20(25)23-13-14-10-15(21)12-16(22)11-14/h3-12H,2,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZIFCPPDCSASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(SC=C1)C(=O)NCC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-difluorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₈H₁₈F₂N₂O₂S
  • Molecular Weight : 358.42 g/mol
  • CAS Number : 1589503-97-8

The presence of the difluorobenzyl group and the sulfonamide moiety is significant for its biological activity, particularly in targeting specific enzymes and receptors.

This compound acts primarily as an inhibitor of gamma-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP). This inhibition is crucial for reducing the levels of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces Aβ levels in cultured neuronal cells. The compound's ability to inhibit gamma-secretase activity was confirmed through dose-response assays, revealing a significant reduction in Aβ production at concentrations as low as 1 µM .

In Vivo Studies

In vivo experiments conducted on transgenic mouse models of Alzheimer's disease showed that administration of this compound led to a dose-dependent decrease in both plasma and cerebrospinal fluid (CSF) Aβ levels. Notably, young Tg2576 mice treated with the compound exhibited a 50% reduction in cortical Aβ levels compared to controls .

Study 1: Efficacy in Transgenic Mouse Models

A study published in Nature Neuroscience investigated the effects of this compound on Tg2576 mice. The results indicated that chronic treatment (10 mg/kg/day) for six weeks significantly decreased plaque burden and improved cognitive function as measured by the Morris water maze test .

Study 2: Safety Profile Assessment

Another study focused on the safety profile of this compound. Mice treated with escalating doses (up to 100 mg/kg) showed no significant adverse effects or histopathological changes in major organs, suggesting a favorable safety margin for further clinical development .

Comparative Analysis with Other Compounds

Compound NameMechanism of ActionEfficacy (Aβ Reduction)Safety Profile
This compoundGamma-secretase inhibitorSignificant at low dosesFavorable
DAPTGamma-secretase inhibitorHigh but with side effectsModerate
SemagacestatGamma-secretase inhibitorModeratePoor due to side effects

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3,5-difluorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide?

The synthesis typically involves coupling a thiophene-2-carboxylic acid derivative with functionalized amines. A common approach includes:

  • Reacting 3-(N-ethylphenylsulfonamido)thiophene-2-carboxylic acid with 3,5-difluorobenzylamine using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as dichloromethane or DMF .
  • Purification via recrystallization (e.g., methanol) or reverse-phase HPLC, followed by characterization using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity .

Q. How can researchers validate the structural integrity of this compound?

Use multi-technique characterization:

  • NMR spectroscopy : Confirm the presence of the difluorobenzyl group (distinct 19F^{19}F-NMR signals) and sulfonamide protons (δ\delta ~10-12 ppm in 1H^1H-NMR) .
  • X-ray crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions, particularly for polymorphic forms .
  • LC-MS : Monitor synthetic intermediates and final product purity (>95%) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Enzyme inhibition assays : Test against target enzymes (e.g., MetAP-2) using fluorogenic substrates to measure IC50_{50} values .
  • Cellular proliferation assays : Screen in cancer cell lines (e.g., MTT assay) to assess antiproliferative effects .
  • Binding affinity studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets .

Advanced Research Questions

Q. How can computational modeling optimize binding interactions with MetAP-2?

  • Molecular docking : Use AutoDock Vina to predict binding poses, focusing on the sulfonamide and difluorobenzyl groups as key pharmacophores. Adjust grid parameters to cover the enzyme’s active site (e.g., 20 Å3^3 box) .
  • MD simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Analyze hydrogen bonds and hydrophobic interactions using tools like VMD .

Q. What strategies address contradictory data in solubility and bioactivity studies?

  • Solubility enhancement : Co-crystallize with cyclodextrins or use salt forms (e.g., hydrochloride) to improve aqueous solubility. Validate via phase-solubility diagrams .
  • Bioactivity discrepancies : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) and cross-validate using orthogonal methods (e.g., SPR vs. enzymatic assays) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substitution patterns : Modify the difluorobenzyl group (e.g., replace F with Cl or CF3_3) to assess electronic effects on potency. Synthesize analogs via Suzuki-Miyaura coupling .
  • Sulfonamide optimization : Replace N-ethylphenyl with heteroaromatic groups (e.g., pyridyl) to enhance metabolic stability. Evaluate using microsomal stability assays .

Q. What advanced analytical methods resolve stability issues under physiological conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation products via UPLC-QTOF .
  • Solid-state stability : Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to detect amorphous-to-crystalline transitions .

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